

Technical Guide: Physicochemical Properties of (-)-Dihydroalprenolol

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Compound of Interest

Compound Name: (-)-Dihydroalprenolol

Cat. No.: B1670582

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For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Dihydroalprenolol (DHA) is a hydrogenated derivative of the beta-adrenergic antagonist, alprenolol.[1][2] It is a critical tool in pharmacology and molecular biology, primarily utilized in its tritiated form, (-)-[3H]dihydroalprenolol, as a high-affinity radioligand for the direct study and characterization of beta-adrenergic receptors.[3] As a competitive antagonist, DHA binds to β -adrenoceptors without activating them, thereby blocking the action of endogenous agonists like epinephrine and norepinephrine.[2] Its biological activity is identical to that of its parent compound, alprenolol.[3] This guide provides a comprehensive overview of the core physicochemical properties of **(-)-Dihydroalprenolol**, detailed experimental protocols for its characterization, and a visualization of its interaction with cellular signaling pathways.

Physicochemical Properties

The physicochemical characteristics of a molecule are fundamental to its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. The key properties of **(-)-Dihydroalprenolol** are summarized below.

Property	Value	Reference
IUPAC Name	1-(propan-2-ylamino)-3-(2-propylphenoxy)propan-2-ol	[1][2]
Molecular Formula	C ₁₅ H ₂₅ NO ₂	[1][4]
Molecular Weight	251.37 g/mol	[1]
XLogP3 (Lipophilicity)	3.4	[1][4]
Hydrogen Bond Donors	2	[1][4]
Hydrogen Bond Acceptors	3	[1][4]
Polar Surface Area	41.5 Å ²	[1][4]
CAS Number	60106-89-0	[1][2]
pKa (Basic)	~9.5 (Value for Alprenolol)	[5]
Melting Point	107-109 °C (Value for Alprenolol)	[5]
Water Solubility	547 mg/L (Value for Alprenolol)	[5]

Note: Experimental pKa, melting point, and solubility data for Dihydroalprenolol are not readily available in the cited literature. The values for its parent compound, Alprenolol, are provided as a close approximation due to their structural and biological similarity.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the scientific application of (-)-Dihydroalprenolol.

Protocol for Beta-Adrenergic Receptor Radioligand Binding Assay

This protocol outlines a standard filtration-based radioligand binding assay using (-)-[3H]Dihydroalprenolol to determine receptor density (B_{max}) and affinity (K_d) in cell membranes.

3.1.1 Materials

- Radioligand: (-)-[3H]Dihydroalprenolol ([3H]DHA)
- Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4 at assay temperature.
- Non-specific binding agent: 10 μM I-Propranolol (or other high-affinity beta-blocker).
- Cell Membranes: Isolated from tissue or cultured cells expressing beta-adrenergic receptors.
- Filtration Apparatus: 96-well harvester with GF/C filters.
- Scintillation Counter and compatible scintillation fluid.

3.1.2 Membrane Preparation

- Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA).[6]
- Centrifuge the homogenate at low speed (~1,000 x g) to remove nuclei and large debris.[6]
- Centrifuge the resulting supernatant at high speed (~20,000 - 40,000 x g) for 20-30 minutes at 4°C to pellet the membranes.[6][7]
- Wash the pellet by resuspending it in fresh, ice-cold assay buffer and repeating the high-speed centrifugation step.[6][7]
- Resuspend the final membrane pellet in assay buffer.
- Determine the protein concentration using a standard method (e.g., BCA or Lowry assay).[6][7]

3.1.3 Binding Assay Procedure

- Set up assay tubes or a 96-well plate in triplicate for each condition.
- Total Binding: Add a range of increasing concentrations of [3H]DHA (e.g., 0.1 to 20 nM) to the tubes.

- Non-specific Binding: Add the same concentrations of [3H]DHA to a parallel set of tubes that also contain a high concentration of an unlabeled competitor (e.g., 10 μ M I-Propranolol) to saturate the receptors.[8]
- Initiate the binding reaction by adding the membrane preparation (typically 25-100 μ g of protein) to each tube for a final volume of 250-500 μ L.[6][8]
- Incubate at a controlled temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).[6][9]
- Terminate the reaction by rapid vacuum filtration through GF/C filters, followed by several washes with ice-cold wash buffer to separate bound from free radioligand.[6][8]
- Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[6]

3.1.4 Data Analysis

- Calculate Specific Binding by subtracting the non-specific binding counts from the total binding counts for each [3H]DHA concentration.
- Plot the specific binding values against the concentration of [3H]DHA.
- Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding hyperbola) to determine the equilibrium dissociation constant (K_d) and the maximum number of binding sites (B_{max}).

Protocol for pKa Determination by Potentiometric Titration

This protocol describes a general method for determining the ionization constant (pKa) of a weakly basic compound like **(-)-Dihydroalprenolol**.

3.2.1 Materials

- **(-)-Dihydroalprenolol** sample

- Calibrated pH meter and electrode
- Magnetic stirrer and stir bar
- Titration vessel
- Standardized 0.1 M HCl and 0.1 M NaOH solutions
- High-purity water

3.2.2 Procedure

- Accurately weigh and dissolve the **(-)-Dihydroalprenolol** sample in high-purity water to a known concentration (e.g., 1 mM).[\[10\]](#)
- Place the solution in the titration vessel on the magnetic stirrer and immerse the pH electrode.[\[10\]](#)
- Adjust the initial pH of the solution to the acidic range (e.g., pH 2.0) by adding 0.1 M HCl.[\[10\]](#)
- Begin the titration by adding small, precise increments of 0.1 M NaOH.
- After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.[\[10\]](#)
- Continue the titration until the pH reaches the basic range (e.g., pH 12).
- Perform a minimum of three replicate titrations for accuracy.[\[10\]](#)

3.2.3 Data Analysis

- Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
- The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest portion (the inflection point) of the sigmoidal curve. This is the point where 50% of the compound is ionized.[\[11\]](#)[\[12\]](#)

Signaling Pathways and Mechanism of Action

(-)-Dihydroalprenolol functions as an antagonist at beta-adrenergic receptors, which are G-protein coupled receptors (GPCRs). Its binding blocks the initiation of downstream signaling cascades typically triggered by catecholamines.

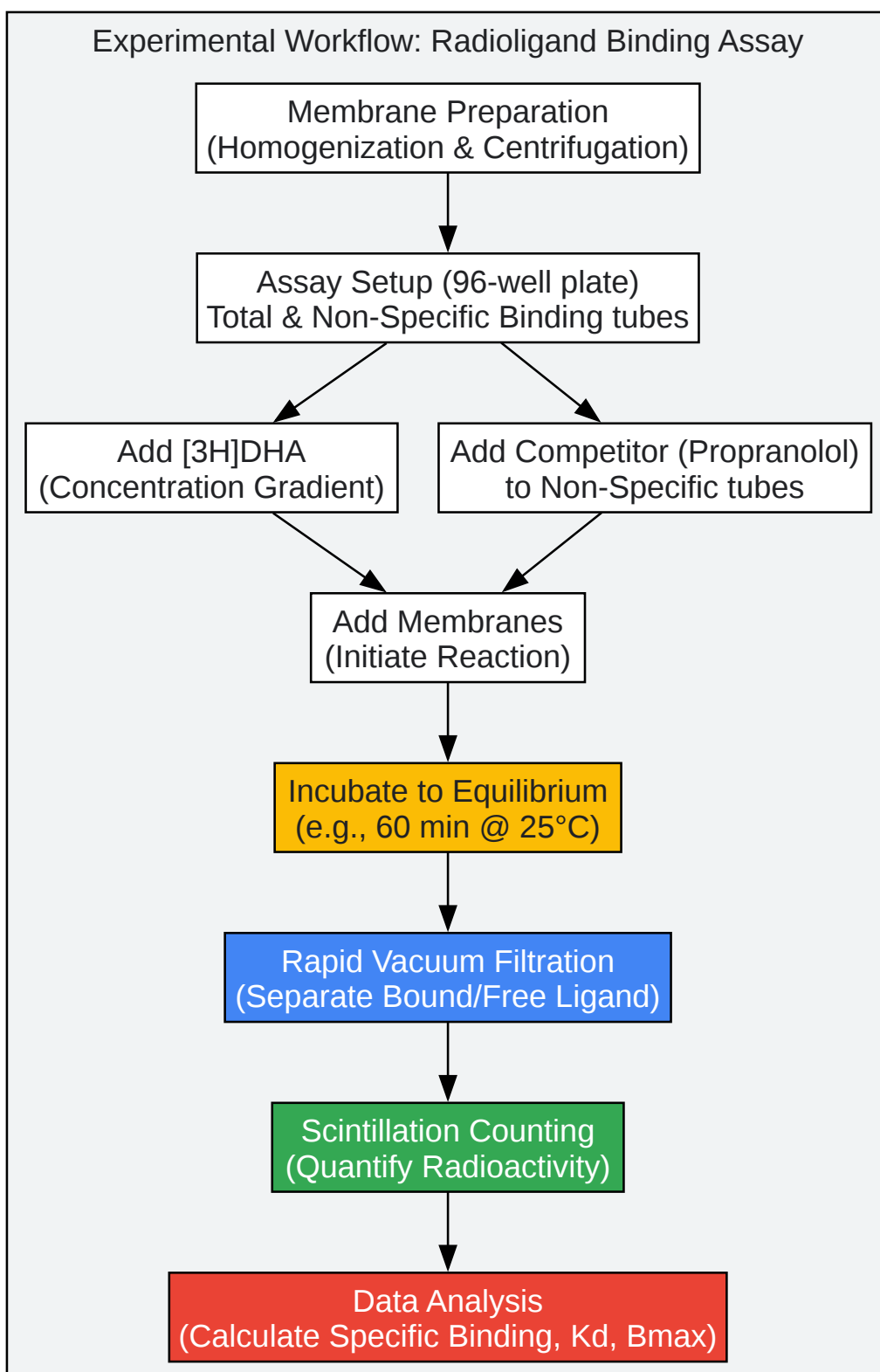
Canonical Pathway: The primary signaling pathway for β -receptors involves coupling to a stimulatory G-protein (Gs). Activation of Gs leads to the activation of adenylyl cyclase, an enzyme that converts ATP into the second messenger cyclic AMP (cAMP). cAMP then activates Protein Kinase A (PKA), which phosphorylates numerous cellular substrates to elicit a physiological response.

Non-Canonical Pathways: In addition to the canonical pathway, β -receptors can signal through alternative, Gs-protein-dependent or independent mechanisms. These can include the direct stimulation of Src family tyrosine kinases by the Gs protein or the transactivation of receptor tyrosine kinases (RTKs), leading to the activation of the Ras/Raf/MEK/MAPK signaling cascade.

By binding to the receptor, **(-)-Dihydroalprenolol** prevents the conformational change necessary for G-protein coupling, thereby inhibiting all subsequent downstream events.

Mandatory Visualizations

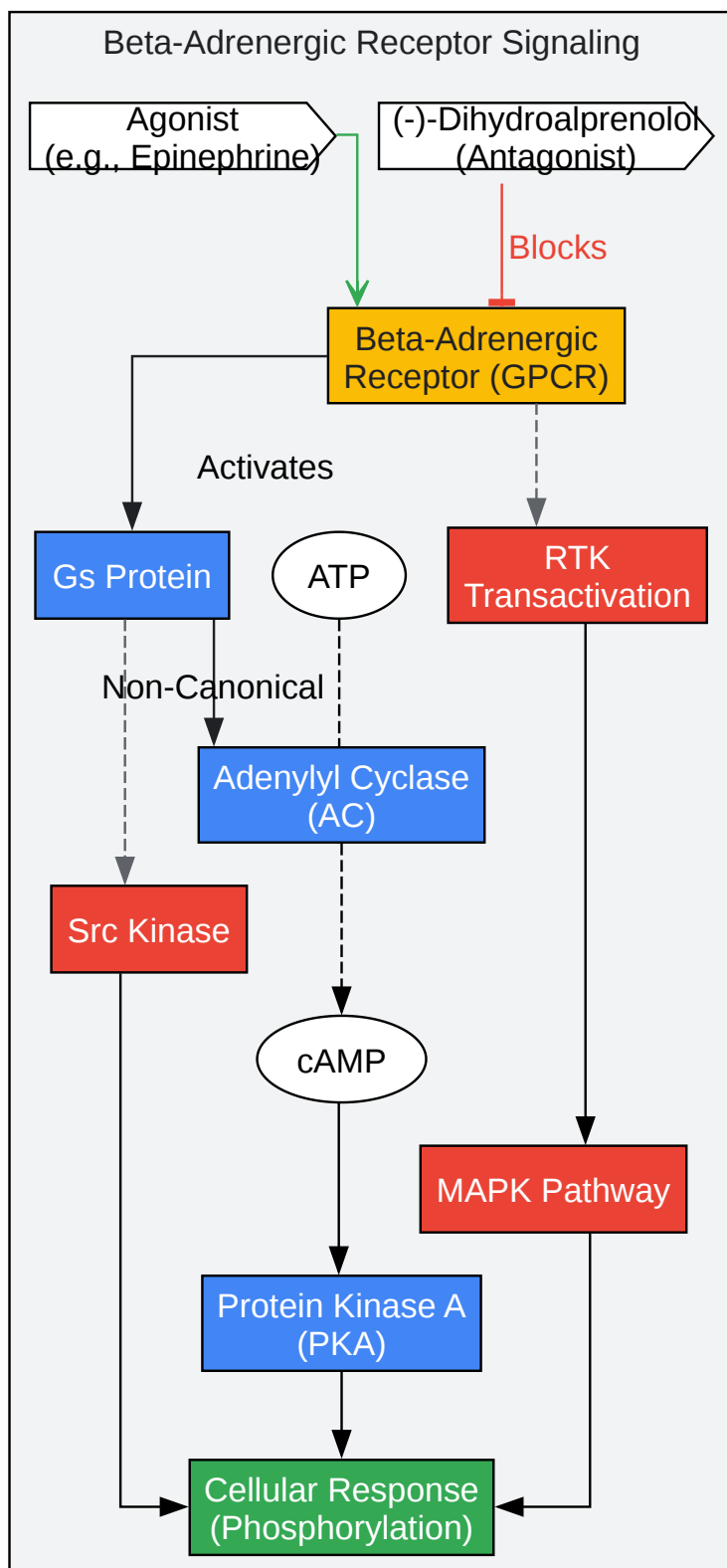
Experimental Workflow



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Caption: Workflow for a beta-adrenergic receptor radioligand binding assay.

Signaling Pathway



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